molecular formula C29H29N3O5S2 B296876 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Cat. No. B296876
M. Wt: 563.7 g/mol
InChI Key: OGJQGRXIHACHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also known as BMS-582949, is a small molecule inhibitor of the Janus kinase 2 (JAK2) enzyme. JAK2 is a tyrosine kinase that plays a crucial role in the signal transduction pathways of cytokines and growth factors. BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Mechanism of Action

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide inhibits the activity of the JAK2 enzyme by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which in turn inhibits the activation of cytokine and growth factor signaling pathways. The inhibition of JAK2 activity has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to have potent inhibitory effects on JAK2 activity, with an IC50 value of 30 nM. The inhibition of JAK2 activity has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified for use in in vitro and in vivo studies. It has also been extensively studied for its potential therapeutic applications in various diseases, making it a valuable tool for drug discovery research.
However, 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide also has some limitations for use in lab experiments. It is a potent inhibitor of JAK2 activity, which can lead to off-target effects and toxicity. It is also relatively expensive to produce, which can limit its accessibility for some research groups.

Future Directions

There are several future directions for the research on 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide. One area of interest is the development of more selective JAK2 inhibitors that can avoid off-target effects and toxicity. Another area of interest is the combination of JAK2 inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their anti-tumor effects. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide for its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide involves several steps, including the condensation of 4-methylbenzenesulfonyl chloride with N-methyl-N-(3-nitrophenyl)amine, reduction of the nitro group to an amino group, and condensation of the resulting amine with 3-(methylsulfonyl)aniline. The final step involves the benzylamination of the resulting compound with benzylamine. The synthesis of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been optimized for large-scale production and has been reported in several scientific publications.

Scientific Research Applications

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. JAK2 inhibitors have been found to be effective in the treatment of myeloproliferative neoplasms, a group of blood disorders characterized by the overproduction of blood cells. 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

properties

Molecular Formula

C29H29N3O5S2

Molecular Weight

563.7 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide

InChI

InChI=1S/C29H29N3O5S2/c1-22-16-18-26(19-17-22)39(36,37)32(21-23-10-5-4-6-11-23)28-15-8-7-14-27(28)29(33)30-24-12-9-13-25(20-24)31(2)38(3,34)35/h4-20H,21H2,1-3H3,(H,30,33)

InChI Key

OGJQGRXIHACHLH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)N(C)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)N(C)S(=O)(=O)C

Origin of Product

United States

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